
(R)-1-Aminopropane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Aminopropane-2-thiol, also known as ®-2-Aminopropanethiol, is an organic compound with the molecular formula C3H9NS. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group (-NH2) and a thiol group (-SH) attached to a propane backbone. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Aminopropane-2-thiol can be achieved through several methods. One common approach involves the reduction of ®-2-Aminopropanethiol disulfide using reducing agents such as dithiothreitol or sodium borohydride. Another method includes the nucleophilic substitution of ®-2-Bromo-1-propanethiol with ammonia or an amine under basic conditions.
Industrial Production Methods
In an industrial setting, ®-1-Aminopropane-2-thiol can be produced through the catalytic hydrogenation of ®-2-Aminopropanethiol disulfide. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Chemical Reactions Analysis
Types of Reactions
®-1-Aminopropane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
®-1-Aminopropane-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein structure due to its ability to form disulfide bonds.
Medicine: It has potential therapeutic applications as a precursor to drugs that target specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of ®-1-Aminopropane-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the formation of disulfide bonds. This can result in changes in protein structure and function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Aminopropane-2-thiol: The enantiomer of ®-1-Aminopropane-2-thiol with similar chemical properties but different biological activities.
Cysteine: An amino acid with a similar thiol group, commonly found in proteins.
Homocysteine: An amino acid with an additional methylene group compared to cysteine.
Uniqueness
®-1-Aminopropane-2-thiol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its ability to form disulfide bonds makes it valuable in the study of protein structure and function.
Properties
Molecular Formula |
C3H9NS |
|---|---|
Molecular Weight |
91.18 g/mol |
IUPAC Name |
(2R)-1-aminopropane-2-thiol |
InChI |
InChI=1S/C3H9NS/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m1/s1 |
InChI Key |
MHJPNBAEWSRKBK-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](CN)S |
Canonical SMILES |
CC(CN)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


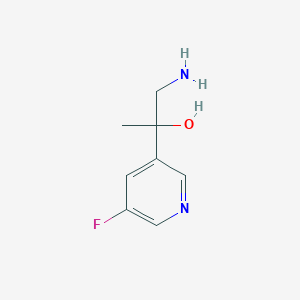
![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide](/img/structure/B13560445.png)
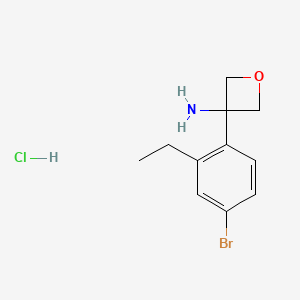
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride](/img/structure/B13560451.png)
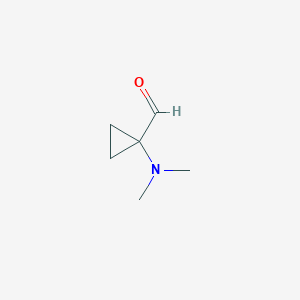
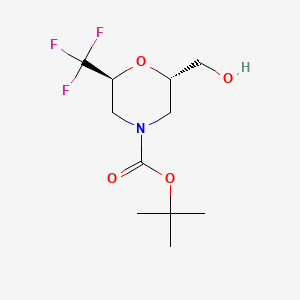
![5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13560468.png)
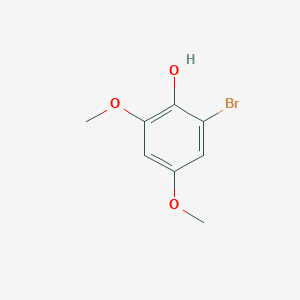
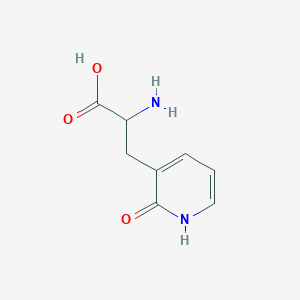

![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)


